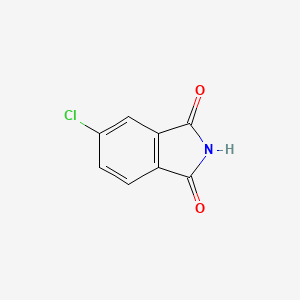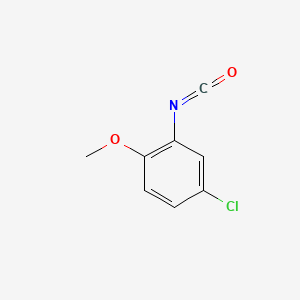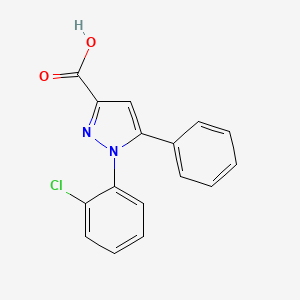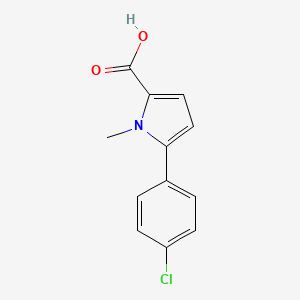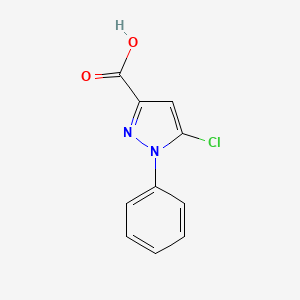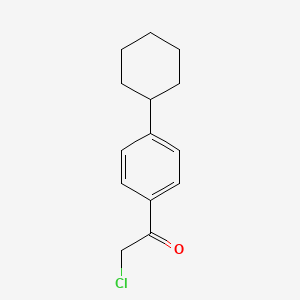
2-Chloro-1-(4-cyclohexylphenyl)ethanone
Descripción general
Descripción
“2-Chloro-1-(4-cyclohexylphenyl)ethanone” is a chemical compound with the CAS Number: 72825-30-0 . It has a molecular weight of 236.74 and its IUPAC name is 2-chloro-1-(4-cyclohexylphenyl)ethanone .
Molecular Structure Analysis
The molecular formula of “2-Chloro-1-(4-cyclohexylphenyl)ethanone” is C14H17ClO . The InChI code for this compound is 1S/C14H17ClO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 .Physical And Chemical Properties Analysis
“2-Chloro-1-(4-cyclohexylphenyl)ethanone” is a powder at room temperature . It has a density of 1.108g/cm3 . The boiling point is 363.7ºC at 760 mmHg .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Chloro-1-(4-cyclohexylphenyl)ethanone, focusing on six unique fields:
Pharmaceutical Research
2-Chloro-1-(4-cyclohexylphenyl)ethanone is often utilized in pharmaceutical research as an intermediate in the synthesis of various bioactive compounds. Its unique structure allows it to be a building block for the development of new drugs, particularly those targeting neurological and inflammatory conditions .
Organic Synthesis
In organic chemistry, this compound serves as a valuable reagent for the synthesis of complex organic molecules. Its chloro and ketone functional groups make it a versatile intermediate in the preparation of various chemical entities, including those used in medicinal chemistry .
Material Science
Researchers in material science explore the use of 2-Chloro-1-(4-cyclohexylphenyl)ethanone in the development of novel polymers and advanced materials. Its incorporation into polymer chains can enhance the mechanical properties and thermal stability of the resulting materials .
Analytical Chemistry
This compound is also employed in analytical chemistry for the development of new analytical methods. Its distinct chemical properties make it suitable for use as a standard or reference material in chromatographic and spectroscopic analyses .
Agricultural Chemistry
In agricultural chemistry, 2-Chloro-1-(4-cyclohexylphenyl)ethanone is investigated for its potential use as a precursor in the synthesis of agrochemicals. These agrochemicals can include herbicides, insecticides, and fungicides, which are essential for crop protection and yield improvement .
Environmental Science
Environmental scientists study this compound for its potential applications in environmental monitoring and remediation. Its chemical stability and reactivity make it a candidate for use in the detection and breakdown of environmental pollutants .
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-1-(4-cyclohexylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBRUWGVDKLWGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368265 | |
| Record name | 2-Chloro-1-(4-cyclohexylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-cyclohexylphenyl)ethanone | |
CAS RN |
72825-30-0 | |
| Record name | 2-Chloro-1-(4-cyclohexylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



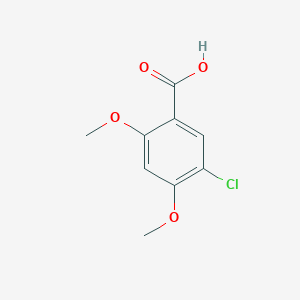

![1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B3024748.png)

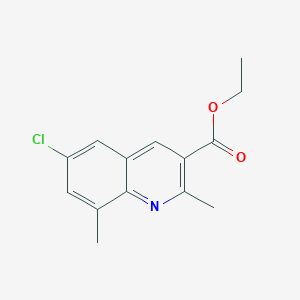
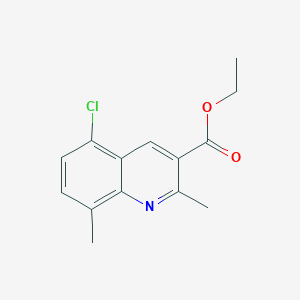
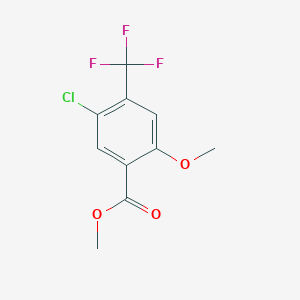
![6-chloro-3,3,7-trimethyl-2H-[1,3]oxazolo[3,2-a]pyrimidin-5-one](/img/structure/B3024753.png)
